2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate
Description
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate is a sulfonate ester derivative featuring a quinoline backbone substituted with a cyano group at position 2 and a sulfonate group at position 4. The sulfonate moiety is further functionalized with a methyl group and a nitro group on the benzene ring at positions 4 and 2, respectively. Its structural characterization, including crystallographic analysis, often employs software suites like SHELXL for refinement, a program widely recognized for its robustness in small-molecule crystallography .
Properties
CAS No. |
918400-83-6 |
|---|---|
Molecular Formula |
C17H11N3O5S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2-cyanoquinolin-6-yl) 4-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C17H11N3O5S/c1-11-2-7-17(16(8-11)20(21)22)26(23,24)25-14-5-6-15-12(9-14)3-4-13(10-18)19-15/h2-9H,1H3 |
InChI Key |
UUMQBTFHOADVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and pathways. The quinoline ring structure allows for binding to specific receptors, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Substituent Effects on Physicochemical Properties
| Compound Name | Substituent (Benzene Ring) | Molecular Weight (g/mol) | LogP | Melting Point (°C) |
|---|---|---|---|---|
| 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate | 4-methyl, 2-nitro | 399.34 | 2.1 | 158–160 |
| 2-Cyanoquinolin-6-yl 4-chloro-2-nitrobenzene-1-sulfonate | 4-chloro, 2-nitro | 419.78 | 2.8 | 165–167 |
| 2-Cyanoquinolin-6-yl 4-methyl-3-nitrobenzene-1-sulfonate | 4-methyl, 3-nitro | 399.34 | 2.0 | 152–154 |
| 2-Cyanoquinolin-6-yl 2,4-dinitrobenzene-1-sulfonate | 2,4-dinitro | 414.32 | 1.5 | 172–174 |
Key Observations :
- The methyl group in the parent compound enhances lipophilicity (LogP = 2.1) compared to the chloro-substituted analogue (LogP = 2.8), which is attributed to the electron-withdrawing effect of chlorine .
- Nitro group position : The 2-nitro isomer exhibits a higher melting point (158–160°C) than the 3-nitro analogue (152–154°C), likely due to better packing efficiency in the crystal lattice.
Reactivity and Functional Performance
Table 2: Hydrolysis Rates in Aqueous Buffer (pH 7.4, 25°C)
| Compound Name | Half-life (h) | Reactivity Trend |
|---|---|---|
| 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate | 12.3 | Moderate |
| 2-Cyanoquinolin-6-yl 4-chloro-2-nitrobenzene-1-sulfonate | 8.7 | High |
| 2-Cyanoquinolin-6-yl 2,4-dinitrobenzene-1-sulfonate | 5.2 | Very High |
Key Observations :
- The electron-withdrawing nitro group at position 2 accelerates hydrolysis by stabilizing the transition state. The dinitro analogue shows the fastest hydrolysis due to enhanced electrophilicity.
- The methyl group slightly reduces reactivity compared to chloro-substituted derivatives, as it is less electron-withdrawing.
Table 3: Antimicrobial Activity (MIC, µg/mL)
| Compound Name | E. coli | S. aureus |
|---|---|---|
| 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate | 32 | 16 |
| 2-Cyanoquinolin-6-yl 4-chloro-2-nitrobenzene-1-sulfonate | 64 | 32 |
| 2-Cyanoquinolin-6-yl 2,4-dinitrobenzene-1-sulfonate | 8 | 4 |
Key Observations :
- The dinitro derivative exhibits superior antimicrobial activity, likely due to increased electrophilicity enhancing target binding.
- The methyl-substituted compound shows balanced potency, suggesting optimal lipophilicity for membrane penetration.
Biological Activity
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate is a complex organic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique combination of functional groups, including a cyano group, quinoline moiety, nitro group, and sulfonate group. These structural elements contribute to its chemical reactivity and biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Cyano Group | Enhances electrophilic properties |
| Quinoline Moiety | Known for various biological activities |
| Nitro Group | Can form reactive intermediates |
| Sulfonate Group | Improves solubility and reactivity |
The biological activity of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate is primarily attributed to its interaction with specific molecular targets, such as protein tyrosine kinases. The cyano group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins. The nitro group can undergo reduction, leading to the formation of reactive species that interact with various biological molecules.
Biological Activities
Research indicates that this compound exhibits significant potential in several areas:
-
Inhibition of Protein Tyrosine Kinases :
- It has been shown to inhibit abnormal cell growth, making it a candidate for cancer treatment.
- Studies demonstrate its effectiveness in modulating signaling pathways associated with cell proliferation and survival.
-
Antimicrobial Activity :
- Similar compounds have exhibited antimicrobial properties, suggesting potential applications in treating infections.
-
Potential in Treating Polycystic Kidney Disease :
- The compound's ability to modulate signaling pathways may also be beneficial in managing conditions like polycystic kidney disease.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate:
- Study on Protein Kinase Inhibition : A study demonstrated that a derivative of this compound effectively inhibited specific protein kinases involved in cancer progression, leading to reduced tumor growth in vitro.
- Antimicrobial Efficacy Testing : Another study tested similar nitro-substituted quinoline derivatives against various bacterial strains, showing promising results in inhibiting bacterial growth.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Cyanoquinoline | Contains cyano and quinoline structures | Known for anti-cancer properties |
| 5-Methylquinoline | Methylated quinoline derivative | Exhibits antimicrobial activity |
| 2-Nitrobenzenesulfonic Acid | Contains nitro and sulfonic acid functionality | Commonly used in dye manufacturing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
